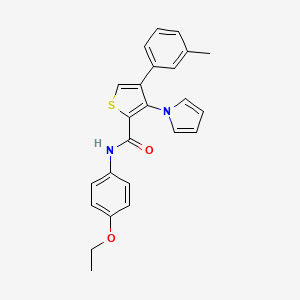

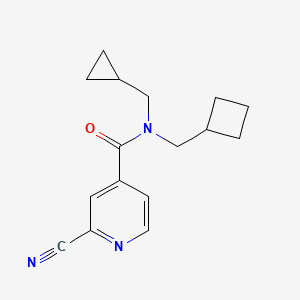

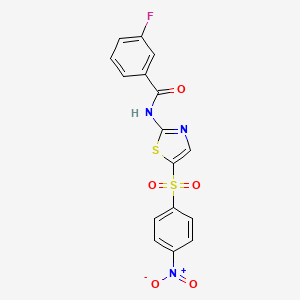

![molecular formula C28H21N3O2 B2674893 N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide CAS No. 887198-54-1](/img/structure/B2674893.png)

N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide” is a complex organic molecule that contains an imidazo[1,2-a]pyridine moiety and a xanthene moiety . Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Xanthenes are a class of organic compounds with diverse applications in dye, pharmaceutical, and materials industries.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. Unfortunately, without specific information or a provided structure, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Imidazo[1,2-a]pyridines can undergo a variety of reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties of imidazo[1,2-a]pyridines include good stability and significant biological activity .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Elucidation

Researchers have developed methods for synthesizing and characterizing compounds structurally related to N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide. For instance, Joshi et al. (2022) prepared a series of N-substituted phenyl-2-methyl-4-phenyl-1,4-dihydropyrimido benzimidazoles through a cyclocondensation process, determining their structures using various spectroscopic techniques (Joshi, Chauhan, Bhatt, & Dave, 2022). Similarly, Fadda et al. (2013) used a key intermediate, N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, for the synthesis of new tetrahydropyrimidine derivatives, highlighting the structural diversity achievable through various synthetic routes (Fadda, Bondock, Khalil, & Tawfik, 2013).

Antiparasitic and Anticancer Properties

Certain derivatives of the imidazo[1,2-a]pyridine framework have demonstrated significant biological activities. Sundberg et al. (1990) reported on the trypanocidal activity of quaternary 2-phenylimidazo[1,2-a]pyridinium salts against Trypanosoma rhodesiense, showing potential for antiparasitic applications (Sundberg, Dahlhausen, Manikumar, Mavunkel, Biswas, Srinivasan, Musallam, Reid, & Ager, 1990). Additionally, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, assessing their anticancer and anti-5-lipoxygenase activities, which opens avenues for therapeutic research in cancer and inflammation (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Complexation and Binding Properties

The complexation properties of related compounds have also been explored, particularly in the context of lanthanide complexation. Kobayashi et al. (2019) investigated the complexation properties of N-methyl-N-tolyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide with trivalent lanthanides, providing insights into potential applications in separation science and material chemistry (Kobayashi, Akutsu, Nakase, Suzuki, Shiwaku, & Yaita, 2019).

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical activity of the compound. For example, many imidazo[1,2-a]pyridines have been found to have significant biological activity, including acting as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21N3O2/c1-18-8-7-15-31-17-23(30-27(18)31)19-9-6-10-20(16-19)29-28(32)26-21-11-2-4-13-24(21)33-25-14-5-3-12-22(25)26/h2-17,26H,1H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUKTXMIVOIBKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

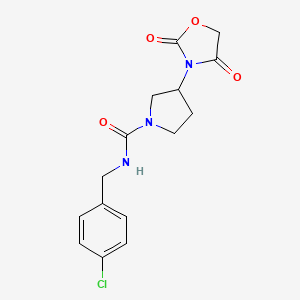

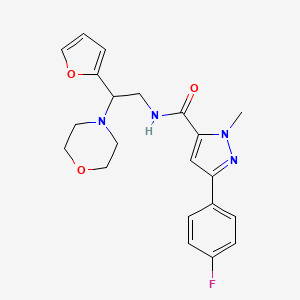

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-2-yl)methanone](/img/structure/B2674811.png)

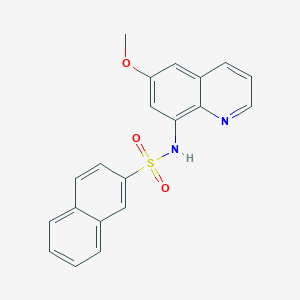

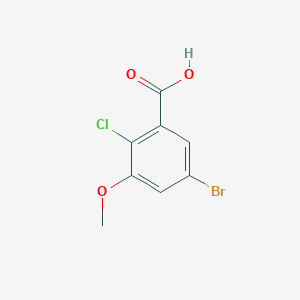

![4-[2-[(3-fluorobenzyl)thio]-4-oxoquinazolin-3(4H)-yl]-N-(2-furylmethyl)butanamide](/img/structure/B2674814.png)

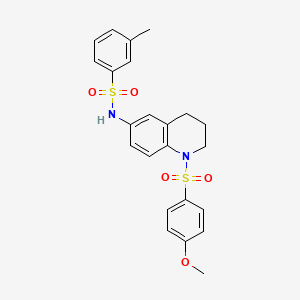

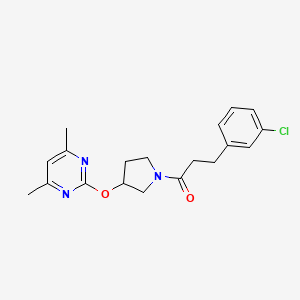

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-ethylphenyl)oxalamide](/img/structure/B2674815.png)

![Ethyl 2-{[(4-fluorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2674817.png)

![2-(3-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2674821.png)